molecular formula C6H7NO2 B2456617 1-(3-Methylisoxazol-4-yl)ethanone CAS No. 58752-01-5

1-(3-Methylisoxazol-4-yl)ethanone

Cat. No. B2456617
CAS RN: 58752-01-5
M. Wt: 125.127
InChI Key: YYKKQMMAXAOXCI-UHFFFAOYSA-N
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Description

“1-(3-Methylisoxazol-4-yl)ethanone” is a chemical compound with the molecular formula C6H7NO2. It has an average mass of 125.125 Da and a monoisotopic mass of 125.047676 Da . This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug development, organic synthesis, and molecular studies.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to an ethanone group . The isoxazole ring contains an oxygen atom and a nitrogen atom. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 217.5±20.0 °C at 760 mmHg, and a flash point of 85.3±21.8 °C . It has a molar refractivity of 31.5±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 113.3±3.0 cm3 .

Scientific Research Applications

1-(3-Methylisoxazol-4-yl)ethanone has been used in a variety of scientific research applications, including the study of enzyme kinetics and the development of new drugs. It has also been used to study the effects of drugs on the central nervous system, as well as to investigate the metabolism of drugs in the body. Additionally, this compound has been used to study the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of 1-(3-Methylisoxazol-4-yl)ethanone is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the GABA receptor, and modulates their activity. This modulation of receptor activity is thought to be responsible for the drug's effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors, which can lead to increased levels of neurotransmitters in the brain. Additionally, this compound has been shown to have an anxiolytic effect, as well as a sedative effect.

Advantages and Limitations for Lab Experiments

The use of 1-(3-Methylisoxazol-4-yl)ethanone in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. Additionally, this compound is relatively non-toxic and has a low potential for abuse. However, this compound is not suitable for use in human clinical trials, as its effects on humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research involving 1-(3-Methylisoxazol-4-yl)ethanone. For example, further research could be conducted to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of this compound on other receptors, such as the serotonin receptor, as well as to explore its potential as a drug for the treatment of anxiety and depression. Finally, further research could be conducted to investigate the potential toxicity of this compound in humans.

Synthesis Methods

1-(3-Methylisoxazol-4-yl)ethanone can be synthesized using a variety of methods, but the most common method involves the use of a Grignard reagent. The Grignard reagent is a type of organometallic compound that is used to form carbon-carbon bonds. The reaction involves the addition of a Grignard reagent to aldehyde or ketone, followed by the addition of a proton source to the reaction mixture. The reaction yields the desired product, this compound.

properties

IUPAC Name

1-(3-methyl-1,2-oxazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-6(5(2)8)3-9-7-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKKQMMAXAOXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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